molecular formula C8H6ClF2NO B1450073 4-(Difluoromethyl)-N-hydroxybenzimidoyl chloride CAS No. 596095-16-8

4-(Difluoromethyl)-N-hydroxybenzimidoyl chloride

Cat. No.: B1450073
CAS No.: 596095-16-8
M. Wt: 205.59 g/mol
InChI Key: IQDPAKXKVRDPHR-GHXNOFRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Difluoromethyl)-N-hydroxybenzimidoyl chloride is an organofluorine compound characterized by the presence of a difluoromethyl group and a benzimidoyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-N-hydroxybenzimidoyl chloride typically involves the introduction of the difluoromethyl group into the benzimidoyl chloride framework. One common method is the reaction of benzimidoyl chloride with difluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like acetonitrile. The reaction temperature is maintained at around 0-5°C to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance the efficiency and yield of the reaction. The use of advanced difluoromethylating reagents and catalysts can further streamline the production process, making it more cost-effective and scalable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-N-hydroxybenzimidoyl chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloride group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloride group under mild conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzimidoyl derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

4-(Difluoromethyl)-N-hydroxybenzimidoyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-N-hydroxybenzimidoyl chloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, facilitating its interaction with biological membranes and enzymes. The chloride group can participate in nucleophilic substitution reactions, leading to the formation of active intermediates that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)-N-hydroxybenzimidoyl chloride
  • 4-(Difluoromethyl)-N-hydroxybenzimidoyl bromide
  • 4-(Difluoromethyl)-N-hydroxybenzimidoyl fluoride

Uniqueness

4-(Difluoromethyl)-N-hydroxybenzimidoyl chloride is unique due to its specific combination of the difluoromethyl group and the benzimidoyl chloride moiety. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(1Z)-4-(difluoromethyl)-N-hydroxybenzenecarboximidoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF2NO/c9-7(12-13)5-1-3-6(4-2-5)8(10)11/h1-4,8,13H/b12-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQDPAKXKVRDPHR-GHXNOFRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)F)C(=NO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(F)F)/C(=N/O)/Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(Difluoromethyl)-N-hydroxybenzimidoyl chloride
Reactant of Route 2
4-(Difluoromethyl)-N-hydroxybenzimidoyl chloride
Reactant of Route 3
Reactant of Route 3
4-(Difluoromethyl)-N-hydroxybenzimidoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.